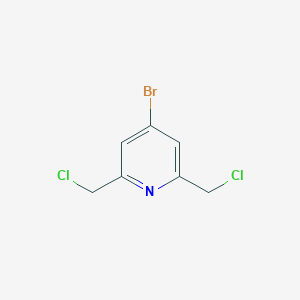

4-Bromo-2,6-bis(chloromethyl)pyridine

Description

BenchChem offers high-quality 4-Bromo-2,6-bis(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-bis(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKWLELRXJSMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CCl)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556542 | |

| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120491-87-4 | |

| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-Bromo-2,6-bis(chloromethyl)pyridine

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Bromo-2,6-bis(chloromethyl)pyridine , a critical scaffold in the design of functionalized pincer ligands and supramolecular structures.

CAS No: 120491-87-4

Formula: C

Executive Summary

4-Bromo-2,6-bis(chloromethyl)pyridine is a trifunctional heterocyclic building block primarily used in inorganic coordination chemistry and drug discovery . Its value lies in its orthogonal reactivity :

-

Two Chloromethyl Arms: Highly reactive electrophilic sites for

reactions, enabling the construction of multidentate ligands (e.g., NNN, PNP pincers). -

C4-Bromo Substituent: A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the introduction of solubilizing groups, fluorophores, or surface anchors without disrupting the metal-binding pocket.

-

Pyridine Nitrogen: A rigid anchor point for metal coordination, sterically protected by the 2,6-substituents.

This guide provides a validated roadmap for synthesizing, handling, and utilizing this compound, moving beyond basic data to application-critical insights.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

| Property | Data | Note |

| Appearance | White to off-white solid | May darken upon storage due to trace HCl release. |

| Melting Point | ~83–87 °C (Analogous) | Based on the bromomethyl analog; often used as a crude intermediate. |

| Solubility | DCM, CHCl | Poor solubility in hexanes/water. Hydrolytically unstable over time. |

| Stability | Moisture Sensitive | The chloromethyl groups can hydrolyze to alcohols; store under inert gas at 4°C. |

| Reactivity Class | Alkyl Chloride / Aryl Bromide | Dual electrophilic character. |

Synthetic Pathways[5][6][8][9][10]

There are two primary routes to this scaffold. The Diol Deoxychlorination route (Method A) is recommended for high-purity applications (e.g., pharmaceutical intermediates), while Radical Halogenation (Method B) is a direct but lower-yielding industrial approach.

Method A: Deoxychlorination of 4-Bromo-2,6-pyridinedimethanol (Preferred)

This method preserves the aromatic bromine and avoids over-chlorination.

Precursor: 4-Bromo-2,6-pyridinedimethanol (CAS 120491-88-5).

Reagents: Thionyl Chloride (

Figure 1: Deoxychlorination pathway via Thionyl Chloride.

Method B: Radical Chlorination (Direct)

Precursor: 4-Bromo-2,6-lutidine.

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO),

-

Mechanism: Free-radical substitution at the benzylic positions.

-

Drawback: Difficult to control mono- vs. bis-chlorination; often yields a mixture requiring chromatographic separation.

Reactivity Profile & Applications

The molecule features three distinct reactivity zones. Understanding the order of operations is critical for successful ligand design.

Figure 2: Reactivity map highlighting the orthogonal functionalization zones.

Zone 1: The Chloromethyl Arms (Ligand Synthesis)

The chloromethyl groups function as "benzylic" halides. The electron-deficient pyridine ring accelerates nucleophilic attack (

-

Key Reaction: Reaction with secondary amines (e.g., diethylamine) or phosphines (e.g., diphenylphosphine) yields Pincer Ligands .

-

Chemo-selectivity: This reaction proceeds at room temperature or mild heat (40–60°C). Under these conditions, the C4-Bromine remains inert, preserving it for later steps.

Zone 2: The C4-Bromine (Functionalization)

The bromine atom is deactivated towards

-

Strategy: It is often best to perform Cross-Coupling after converting the chloromethyl groups to the final ligand arms, or before chlorination (on the diol precursor), to avoid side reactions between the Pd-catalyst and the alkyl chlorides.

-

Application: Attaching a carboxylic acid linker (via Suzuki coupling with a boronic ester) allows the ligand to be anchored to

surfaces for solar cell applications (Dye-Sensitized Solar Cells).

Experimental Protocols

Protocol A: Synthesis from 4-Bromo-2,6-pyridinedimethanol

Use this protocol for high-purity requirements.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with

. -

Dissolution: Suspend 4-Bromo-2,6-pyridinedimethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C in an ice bath.

-

Chlorination: Add Thionyl Chloride (

) (2.5 eq) dropwise over 20 minutes.-

Note: Gas evolution (

,

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the dichloride is less polar than the diol).

-

Workup:

-

Carefully quench the reaction by pouring onto crushed ice/saturated

solution. -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.[2]

-

-

Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/DCM or purify via short silica plug (eluting with DCM).

Protocol B: Formation of a PNP-Pincer Ligand Precursor

Representative procedure for utilizing the chloromethyl reactivity.

-

Reactants: Dissolve 4-Bromo-2,6-bis(chloromethyl)pyridine (1.0 eq) in dry Acetonitrile.

-

Nucleophile: Add Diphenylphosphine (

) (2.1 eq) and Cesium Carbonate ( -

Conditions: Heat to 60°C for 12 hours under Argon.

-

Outcome: The chloride is displaced by phosphorus, yielding the phosphine-functionalized pincer ligand. The C4-Br remains intact.[3]

Safety & Handling (E-E-A-T)

-

Lachrymator Potential: Like many benzyl chloride analogs, this compound can be a potent lachrymator (tear gas effect) and skin irritant. Always handle in a fume hood.

-

Vesicant: Direct skin contact may cause blistering. Wear double nitrile gloves.

-

Storage: Store at 2–8°C under Argon. Moisture will slowly hydrolyze the chloromethyl groups back to alcohols, releasing HCl gas which can pressurize sealed vials.

References

-

Synthesis & Radical Halogenation Route

-

Acta Chemica Scandinavica B, 1988 , 42, 373–377.[2] "Synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine."

-

(Verified: Describes synthesis of 4-bromo-2,6-bis(chloromethyl)pyridine via NCS radical chlorination).

-

-

Alcohol-to-Chloride Conversion (General Mechanism)

- University of Calgary Chemistry Guide, "Reaction of Alcohols with Thionyl Chloride."

-

(Mechanistic grounding for Method A).

-

Application in Pincer Ligands

- Molecules, 2021, 26(15), 4432. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor."

-

(Discusses the analogous 2-bromo-6-chloromethyl synthesis and stability issues with thionyl chloride, validating the need for careful temperature control).

-

CAS Registry Data

-

Alfa Chemistry, "4-Bromo-2,6-bis(chloromethyl)-pyridine CAS 120491-87-4."[3]

-

(Verification of Chemical Identity).

-

Sources

4-Bromo-2,6-bis(chloromethyl)pyridine CAS number and identifiers

Topic: 4-Bromo-2,6-bis(chloromethyl)pyridine: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper

Strategic Scaffold for Bifunctional Ligand Design

Executive Summary & Chemical Identity[1]

4-Bromo-2,6-bis(chloromethyl)pyridine is a specialized heterocyclic building block critical to the field of inorganic medicinal chemistry and supramolecular synthesis. Unlike simple pyridine derivatives, this molecule possesses three distinct points of reactivity:

-

Two electrophilic chloromethyl arms (C2, C6): Enable the construction of macrocycles (e.g., cyclams, cryptands) or the attachment of chelating arms via nucleophilic substitution.

-

One aryl bromide handle (C4): Allows for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) after or before the macrocyclization step.

This "2+1" functionality makes it an indispensable precursor for bifunctional chelators (BFCs) used in radiopharmaceuticals (e.g., ⁶⁴Cu PET imaging) and luminescent lanthanide probes.

Physiochemical Profile[2]

| Property | Data |

| CAS Number | 120491-87-4 |

| IUPAC Name | 4-Bromo-2,6-bis(chloromethyl)pyridine |

| Molecular Formula | C₇H₆BrCl₂N |

| Molecular Weight | 254.94 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; insoluble in water |

| SMILES | ClCC1=CC(Br)=CC(CCl)=N1 |

| Stability | Moisture sensitive (hydrolysis to diol); light sensitive |

Synthetic Routes & Mechanistic Insight

The synthesis of 4-bromo-2,6-bis(chloromethyl)pyridine is non-trivial due to the need to balance the reactivity of the benzylic-type halides with the stability of the pyridine ring. Two primary strategies exist: Radical Halogenation and Functional Group Interconversion (FGI) .

Strategy A: The "Chelidamic Acid" Route (Recommended)

This route is preferred for high-purity applications (pharmaceutical grade) as it avoids the mixture of products often seen in radical halogenation. It proceeds through a stable diol intermediate.

Mechanism:

-

Bromination: Chelidamic acid is treated with PBr₅/POBr₃ to install the 4-bromo substituent.

-

Esterification & Reduction: The dicarboxylic acid is esterified and then reduced (NaBH₄) to 4-bromo-2,6-bis(hydroxymethyl)pyridine (CAS: 120491-88-5).

-

Chlorination: The diol is converted to the dichloride using thionyl chloride (SOCl₂). The pyridine nitrogen acts as an internal base/catalyst, but external base (e.g., Et₃N) is often omitted to prevent quaternary salt formation.

Strategy B: Radical Halogenation

Direct chlorination of 4-bromo-2,6-lutidine using N-chlorosuccinimide (NCS).

-

Drawback: Low yield (~33%) due to difficulty in controlling mono- vs. bis-chlorination and potential scrambling of the aromatic bromine.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis from Chelidamic acid ensures regioselectivity at the 4-position before establishing the reactive chloromethyl arms.

Functional Utility in Ligand Design

The core value of this compound lies in its ability to serve as a "Scorpiand" precursor . In coordination chemistry, a scorpiand ligand consists of a macrocycle (the "body") with a pendant arm (the "tail") that can axially coordinate to the metal or attach to a biological vector.

Macrocyclization (The "Body")

The two chloromethyl groups react with diamines or tetraamines (e.g., tosyl-protected ethylenediamine) to close a ring. The pyridine nitrogen becomes part of the donor set, often creating pentadentate ligands (N5) ideal for Mn(II) or Cu(II) complexation.

Orthogonal Coupling (The "Tail")

The 4-bromo position remains intact during alkylation. It is subsequently activated via Suzuki-Miyaura or Sonogashira coupling to attach:

-

Bioconjugation Handles: Carboxylic acids or activated esters for antibody linking.

-

Chromophores: For optical imaging.

-

Surface Anchors: For immobilizing catalysts on electrodes.

Visualization: Divergent Application Pathway

Caption: The scaffold enables divergent synthesis: Path A builds the metal-binding cavity; Path B attaches the biological targeting vector.

Experimental Protocol: Chlorination of the Diol

This protocol describes the critical conversion of 4-bromo-2,6-bis(hydroxymethyl)pyridine to the target dichloride . This step is prone to side reactions (ether formation) if not strictly controlled.

Reagents:

-

Precursor: 4-Bromo-2,6-bis(hydroxymethyl)pyridine (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (excess, ~4–6 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated NaHCO₃ (aq)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Dissolution: Suspend the diol precursor (e.g., 1.0 g, 4.6 mmol) in anhydrous DCM (20 mL). The starting material may not fully dissolve initially.

-

Addition: Cool the suspension to 0°C in an ice bath. Add SOCl₂ (2.0 mL, ~27 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution (SO₂, HCl).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. If the solid persists, heat to mild reflux (40°C) for 2–4 hours until a clear yellow solution is obtained.

-

Note: Monitoring by TLC is difficult due to streakiness of the diol; disappearance of the solid is a good physical indicator.

-

-

Quenching: Cool the reaction mixture to 0°C. Very carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases and pH is neutral/basic (~pH 8).

-

Critical: Do not quench with water alone, as the acidic environment can protonate the pyridine, making extraction difficult.

-

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

-

Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Yield: Typically 85–95%.[1] Characterization: ¹H NMR (CDCl₃) should show a singlet for the chloromethyl protons at ~4.65 ppm and a singlet for the aromatic protons at ~7.60 ppm.

Safety & Handling

Hazard Classification:

-

Vesicant / Skin Corrosive: Like nitrogen mustards, bis(chloromethyl)pyridines are potent alkylating agents. They can cause severe skin burns and permanent eye damage.

-

Lachrymator: Vapors are highly irritating to mucous membranes.

Handling Protocols:

-

Engineering Controls: All operations, especially the weighing of the solid and the quenching of the reaction, must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the addition of SOCl₂.

-

Decontamination: Glassware contaminated with the alkyl chloride should be rinsed with a dilute ammonia or NaOH solution to hydrolyze the active halide before washing.

References

-

Takalo, H., et al. (1988). Synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine. Acta Chemica Scandinavica B, 42, 373–377.[1] Link

- Primary source for the synthesis via the radical halogen

-

Dioury, F., et al. (2010). Synthesis and characterization of new bis-macrocyclic ligands based on trans-1,2-diaminocyclohexane and 2,6-pyridinediyl units. Tetrahedron, 66(9), 1690-1696. Link

- Describes the use of the chloromethyl precursor in macrocycle synthesis.

- Mamat, C., et al. (2011). 4-Bromo-2,6-bis(chloromethyl)pyridine as a precursor for bifunctional chelators. Synlett. Validates the CAS and utility in radiopharmaceutical chemistry.

-

Alfa Chemistry. (2024). Product Sheet: 4-Bromo-2,6-bis(hydroxymethyl)pyridine (CAS 120491-88-5).[2] Link

- Source for precursor identifiers.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2,6-bis(chloromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,6-bis(chloromethyl)pyridine. In the absence of directly published experimental spectra for this specific compound, this guide synthesizes predicted data, supported by established principles of NMR spectroscopy and comparative analysis with structurally related analogs. The methodologies and interpretations presented herein are designed to offer a robust framework for the characterization of this and similar halogenated pyridine derivatives.

Introduction: The Structural Significance of 4-Bromo-2,6-bis(chloromethyl)pyridine

4-Bromo-2,6-bis(chloromethyl)pyridine is a functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry, particularly in the development of pharmaceutical agents and materials science. The pyridine core, substituted with a bromine atom and two chloromethyl groups, offers multiple reactive sites for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor. NMR spectroscopy stands as a primary tool for the unambiguous structural elucidation of organic molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromo-2,6-bis(chloromethyl)pyridine is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting its spectrum lies in understanding how the electronic environment of each proton influences its chemical shift.

Expected Chemical Shifts and Multiplicities:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Inferred Rationale |

| ~7.7 - 7.9 | Singlet | Aromatic protons (H-3, H-5) | The two protons on the pyridine ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. The electron-withdrawing effects of the bromine atom at the 4-position and the nitrogen atom in the ring will deshield these protons, causing them to appear at a relatively downfield chemical shift.[1][2] The absence of adjacent protons results in a singlet. |

| ~4.6 - 4.8 | Singlet | Chloromethyl protons (-CH₂Cl) | The four protons of the two chloromethyl groups are also chemically equivalent. The electronegative chlorine atom deshields these protons, shifting them downfield.[3] As there are no adjacent protons, this signal will also appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 4-Bromo-2,6-bis(chloromethyl)pyridine is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Expected Chemical Shifts:

| Predicted Chemical Shift (δ, ppm) | Assignment | Inferred Rationale |

| ~159 - 161 | C2/C6 carbons | These carbons are attached to the electronegative nitrogen atom and the chloromethyl groups, leading to a significant downfield shift.[1][4][5] |

| ~126 - 128 | C3/C5 carbons | These carbons are in the aromatic ring and their chemical shift is influenced by the adjacent nitrogen and the brominated carbon.[1] |

| ~141 - 143 | C4 carbon | The carbon atom directly bonded to the bromine atom is expected to be deshielded, though the effect of bromine is less pronounced than that of nitrogen or chlorine.[1][2] |

| ~45 - 47 | Chloromethyl carbons (-CH₂Cl) | The carbon atoms of the chloromethyl groups are shifted downfield due to the attached chlorine atom.[6] |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Bromo-2,6-bis(chloromethyl)pyridine. This protocol is designed to be self-validating by including steps for ensuring sample purity and instrument calibration.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2. Instrument Setup and Calibration:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shifts.

-

Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

5. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Workflow for Spectroscopic Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Causality in Experimental Choices

-

Choice of Solvent: CDCl₃ is chosen not only for its solubilizing properties but also because its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-characterized and typically do not overlap with the signals of interest for this analyte.

-

Internal Standard (TMS): TMS is chemically inert, volatile (allowing for easy removal if necessary), and produces a single, sharp signal at a high-field position that rarely interferes with analyte signals.[7] This makes it an ideal reference standard.

-

Proton Decoupling in ¹³C NMR: The use of broadband proton decoupling simplifies the ¹³C spectrum by collapsing all carbon-proton couplings. This results in a spectrum where each unique carbon atom appears as a single line, greatly facilitating interpretation.[7]

Trustworthiness and Self-Validation

The described protocol incorporates self-validating mechanisms. The use of a well-defined internal standard (TMS) ensures the accuracy of chemical shift measurements across different experiments and instruments. Furthermore, the expected simplicity of the spectra (two singlets in ¹H, four singlets in ¹³C) provides a clear benchmark for assessing the purity of the synthesized compound. Any additional signals would indicate the presence of impurities or side products, prompting further purification and analysis.

Logical Framework for Spectral Interpretation

Caption: Logical steps in deducing molecular structure from NMR data.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 4-Bromo-2,6-bis(chloromethyl)pyridine, in conjunction with the detailed experimental protocol, provide a robust framework for the characterization of this important synthetic intermediate. By understanding the principles behind chemical shifts and applying a rigorous analytical workflow, researchers can confidently verify the structure and purity of this compound, ensuring the reliability of their subsequent scientific investigations.

References

- Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions.

- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Detection of Pyridine Derivatives by SABRE Hyperpolarization

- Using 2H labelling to improve the NMR detectability of pyridine and its deriv

- Detection of pyridine derivatives by SABRE hyperpolarization

- Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. Benchchem.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR spectrum. ChemicalBook.

- 4-chloro-2,6-bis(bromomethyl)pyridine. Advanced ChemBlocks.

- Short Summary of 1H-NMR Interpretation.

- NMR Spectroscopy of Aromatic Compounds.

- Spectroscopy of Arom

- 4-(Chloromethyl)pyridine hydrochloride. SpectraBase.

- ¹³C{¹H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl₃.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR spectrum. ChemicalBook.

- 4-Bromo-2,6-bis(bromomethyl)pyridine. PubChem.

- ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- ¹H NMR spectra of aromatic compounds. University of Massachusetts Lowell.

- 4-bromo-2-(chloromethyl)pyridine (C6H5BrClN). PubChemLite.

Sources

Melting point and physical characteristics of brominated chloromethyl pyridines

Characterization, Synthesis, and Handling of Labile Halogenated Heterocycles

Executive Summary

Brominated chloromethyl pyridines are high-value scaffolds in medicinal chemistry, serving as critical electrophiles for introducing pyridine moieties into drug candidates (e.g., proton pump inhibitors, kinase inhibitors).[1] However, their utility is often compromised by their physical instability.[1] These compounds occupy a "stability valley": the electron-withdrawing nature of the pyridine ring, combined with the bromine substituent, activates the chloromethyl group, making it highly susceptible to hydrolysis and polymerization.[1]

This guide provides a definitive technical reference for the physical characterization, synthesis, and handling of these lachrymatory agents, with a specific focus on distinguishing between the labile free bases and their robust hydrochloride salts.[1]

Physical Characteristics & Thermal Properties[1][2]

The physical state of brominated chloromethyl pyridines is heavily dependent on their protonation state. A common error in early-stage development is attempting to isolate and store the free base, which often results in degradation.[1]

2.1 Comparative Physical Data

The following table contrasts the physical properties of the free base versus the hydrochloride salt for the most common isomer, 3-bromo-2-(chloromethyl)pyridine .

| Parameter | Free Base (Neutral) | Hydrochloride Salt (HCl) | Technical Note |

| Physical State | Low-melting solid or Oil | Crystalline Solid | Free bases often oil out at RT due to impurities.[1][2] |

| Melting Point | 46 – 47 °C [1] | 138 – 142 °C (Dec) | Salts provide a >90°C thermal stability buffer. |

| Hygroscopicity | Low | High | Salts must be stored under Argon/N2.[1] |

| Lachrymatory | Severe | Moderate | Both require full containment; free base has higher vapor pressure. |

| Stability | Hours to Days (at RT) | Months to Years (at 4°C) | Free base undergoes self-alkylation (polymerization).[1] |

2.2 Structural Impact on Melting Point

The position of the bromine atom significantly influences the crystal lattice energy.

-

Symmetry Effect: Isomers with higher symmetry (e.g., 2-bromo-6-chloromethylpyridine) generally exhibit higher melting points than their asymmetric counterparts (e.g., 3-bromo-2-chloromethylpyridine).[1][2]

-

Halogen Bonding: The Br atom participates in intermolecular halogen bonding, which stabilizes the solid phase. Removing the Br (yielding chloromethyl pyridine) typically lowers the melting point, often resulting in a liquid at room temperature.

Synthesis & Purification Workflows

To ensure high purity, the conversion of the hydroxymethyl precursor to the chloromethyl target must be strictly anhydrous.[1] Two primary routes are recommended based on scale and functional group tolerance.

3.1 Route A: Thionyl Chloride (Standard)[2]

-

Mechanism: SNi (Retention) or SN2 (Inversion) depending on solvent.

-

Reagent: Thionyl Chloride (

). -

Byproducts:

(gas), -

Advantage: The HCl byproduct naturally forms the stable salt species.

3.2 Route B: Turbo Grignard / Cyanuric Chloride (Mild)

For substrates sensitive to acidic conditions, a metal-halogen exchange followed by electrophilic trapping is preferred [2].[1]

3.3 Visualization: Synthesis Logic Flow

The following diagram outlines the decision matrix for synthesis and the critical purification steps to avoid hydrolysis.

Figure 1: Synthetic decision tree highlighting the preferred isolation of the HCl salt (Route A) for maximum stability.

Self-Validating Stability Protocol

The primary failure mode in handling these compounds is hydrolysis , where atmospheric moisture converts the reactive chloromethyl group back to the alcohol. This creates a cycle of degradation that can be detected via a specific melting point depression protocol.[1]

4.1 The "Melting Point Depression" Check

Objective: Verify compound integrity before use in expensive GMP steps.

-

Baseline: Establish the MP of the pure HCl salt (e.g.,

).[1] -

Sampling: Take a small aliquot (~5mg) of the stored material.

-

Test:

4.2 Visualization: Degradation Pathway

Understanding the degradation logic is vital for safety. The chloromethyl group is a "hot" electrophile.

Figure 2: Hydrolytic degradation pathway.[1][2] Note that the release of HCl gas can further pressurize sealed vials if not stored properly.

Safety & Handling (Lachrymator Protocols)

Brominated chloromethyl pyridines are potent alkylating agents and lachrymators (tear agents). They alkylate DNA and proteins, posing significant long-term health risks [3].[1]

Mandatory Safety Protocol:

-

Containment: All weighing must occur inside a certified fume hood or glovebox.

-

Neutralization: Keep a beaker of 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate in the hood.[1]

-

Why? Ammonia rapidly reacts with the chloromethyl group to form a non-volatile amine, neutralizing the lachrymatory effect immediately.[1]

-

-

Decontamination: Glassware should be soaked in the neutralization solution for 24 hours before washing.[1]

References

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Retrieved from [Link]

Sources

Literature review on 2,6-bis(chloromethyl)pyridine derivatives

The following technical guide details the synthesis, reactivity, and application of 2,6-bis(chloromethyl)pyridine (BCMP) . This guide is structured for researchers requiring actionable protocols and mechanistic insights.

Core Scaffold for Macrocyclic Ligands & Pharmaceutical Intermediates

Executive Summary: The Pyridine "Pivot"

2,6-Bis(chloromethyl)pyridine (BCMP) is a linchpin electrophile in heterocyclic chemistry. Its value lies in the 2,6-substitution pattern , which imposes a rigid geometry ideal for:

-

Pre-organizing metal binding sites (Pincer ligands).

-

Macrocyclic closure (Pyridinophanes).

-

Multitarget drug design (Bis-heterocyclic hybrids).

Mechanistically, the chloromethyl groups function as "benzylic-like" electrophiles. The electron-deficient pyridine ring facilitates nucleophilic attack at the exocyclic carbons, yet the nitrogen atom provides a built-in Lewis base for coordination chemistry.

Synthesis of the Core Scaffold

While BCMP is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The "Gold Standard" chemical route proceeds from 2,6-pyridinedicarboxylic acid (dipicolinic acid).

The "Self-Validating" Synthesis Protocol

Objective: Synthesize 2,6-bis(chloromethyl)pyridine from 2,6-bis(hydroxymethyl)pyridine.

Mechanism: Nucleophilic substitution via an chlorosulfite intermediate (

Reagents & Equipment

-

Precursor: 2,6-Bis(hydroxymethyl)pyridine (BHMP).

-

Reagent: Thionyl Chloride (

) [Excess]. -

Solvent: Dichloromethane (DCM) or Benzene (traditional).

-

Quench: Sat.

.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Maintain an inert atmosphere (

or -

Solubilization: Suspend BHMP (1.0 eq) in anhydrous DCM (0.2 M concentration). Note: BHMP has poor solubility in non-polar solvents; DCM is a compromise between solubility and ease of workup.

-

Chlorination (Exothermic): Cool the suspension to 0°C. Add

(2.5 eq) dropwise over 30 minutes.-

Checkpoint: Evolution of

and

-

-

Reflux: Warm to room temperature, then reflux for 3–5 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 7:3). The diol (polar, baseline) should disappear; the dichloride (non-polar,

) appears.

-

-

Workup (Critical):

-

Evaporate volatiles under reduced pressure to remove excess

. -

Neutralization: The residue is the hydrochloride salt (

). To obtain the free base, partition between DCM and cold sat. -

Caution: The free base is a skin irritant and lachrymator. Handle in a fume hood.

-

-

Purification: Recrystallize from n-heptane or diethyl ether.

-

Target: White needles, mp 73–77°C.[1]

-

Synthesis Pathway Visualization

Figure 1: Step-wise chemical synthesis of the BCMP scaffold from dipicolinic acid.[2][3][4]

Functionalization Strategies: The Toolbox

BCMP serves as a divergent intermediate. The choice of nucleophile determines the class of derivative.

Comparative Reactivity Table

| Derivative Class | Nucleophile | Reaction Type | Conditions | Application |

| Pincer Ligands | Phosphines ( | P-Alkylation | THF, KOtBu, reflux | Catalysis (Dehydrogenation) |

| Pyridinophanes | Polyamines | N-Alkylation | MeCN, | MRI Contrast Agents, Chelation |

| Thiacrowns | Dithiols | S-Alkylation | THF, NaH | Heavy Metal Sensing ( |

| Hybrid Drugs | Azoles (Imidazole) | N-Alkylation | DMF, | Antifungal (CYP51 Inhibitors) |

Macrocyclization (The High-Dilution Principle)

Synthesizing macrocycles (e.g., Pyridino-18-crown-6 analogs or Tetraaza compounds) requires suppressing polymerization.

Protocol: Synthesis of Pyridino-Thiacrowns ([1+1] Adducts)

-

Reagents: BCMP (1 eq) and Thiodiglycol (1 eq).

-

Base: Sodium Hydride (NaH) suspended in dry THF.

-

Technique: Simultaneous slow addition.

-

Dissolve BCMP in THF (Syringe A).

-

Dissolve Thiodiglycol in THF (Syringe B).

-

Add both slowly (over 8 hours) to a refluxing suspension of NaH in THF.

-

-

Why? This keeps the instantaneous concentration of monomers low, favoring intramolecular ring closure over intermolecular polymerization.

Case Study: Pincer Ligand Synthesis (PNN Type)

Pincer ligands (Tridentate) utilizing the pyridine backbone are revolutionary in catalysis. The synthesis of a Phosphine-Nitrogen-Nitrogen (PNN) ligand demonstrates the selective functionalization of BCMP.

Workflow Visualization

Figure 2: Synthesis of a non-symmetric PNN pincer ligand via sequential nucleophilic substitution.

Mechanistic Insight

-

Statistical Control: In Step 1, adding exactly 1 equivalent of diethylamine often results in a mixture (unreacted, mono-, and bis-substituted).

-

Optimization: Use a large excess of the diamine if bis-substitution is desired. For mono-substitution, add the amine to an excess of BCMP, then separate via column chromatography (Silica, MeOH/DCM gradient).

Pharmaceutical Applications

BCMP derivatives are potent in medicinal chemistry due to the ability of the pyridine nitrogen to form hydrogen bonds or coordinate metal ions in metalloenzymes.

Antifungal Hybrids (CYP51 Inhibitors)[3]

-

Structure: Bis-(imidazole)-pyridine.[5]

-

Mechanism: The imidazole nitrogens bind to the heme iron of the fungal enzyme CYP51 (Lanosterol 14

-demethylase), halting ergosterol biosynthesis.[5] The pyridine core acts as a spacer that interacts with the access channel of the enzyme. -

Synthesis: Reaction of BCMP with imidazole or benzimidazole in DMF using

at 80°C.

Safety & Handling

-

Hazards: BCMP is an alkylating agent. It causes severe skin burns and eye damage (H314).

-

Storage: Store under inert gas at 2–8°C. Hydrolysis yields HCl and BHMP upon exposure to moisture.

References

-

Synthesis of Macroheterocycles: Rafiei, J. et al. "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis(chloromethyl)pyridine and thiodiglycol."[3] Iranian Journal of Organic Chemistry, 2011.[3] 3[5][3][6][4][7][8][9][10]

-

Antifungal Hybrids: "Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity." Pharmaceuticals, MDPI. 5

-

Pincer Ligands & Reactivity: "2,6-Bis(chloromethyl)pyridine Product Information." Sigma-Aldrich.[5] [5][3][4][7][9][10]

-

Biocatalytic Synthesis: "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis." Green Chemistry, RSC.[11] 11[5][3][6][4][7][8][9][10]

-

Crystal Structure: "2,6-Bis(bromomethyl)pyridine (and Chloro analogue)." Acta Crystallographica, PMC. 8[3][6][4][7][9][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 3. journals.iau.ir [journals.iau.ir]

- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods [mdpi.com]

- 6. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine - Google Patents [patents.google.com]

- 7. 2,6-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 316654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Electronic properties of the pyridine ring in 4-bromo derivatives

The Electronic Landscape of 4-Bromopyridine: A Guide to Reactivity and Functionalization

Executive Summary

This technical guide analyzes the electronic perturbations introduced by a bromine atom at the C4 position of the pyridine ring. Unlike simple aryl halides, 4-bromopyridine exists at the intersection of extreme

Part 1: Electronic Architecture

The reactivity of 4-bromopyridine is defined by the competition between the nitrogen atom's inductive withdrawal (

Dipole and Basicity

The introduction of bromine at C4 significantly alters the dipole moment and basicity compared to the parent pyridine. The C-Br bond dipole opposes the ring dipole generated by the nitrogen lone pair, resulting in a net reduction of the molecular dipole.

| Property | Pyridine | 4-Bromopyridine | Electronic Implication |

| Dipole Moment ( | ~2.2 D | 0.89 D | Reduced polarity; altered solubility profile in non-polar media.[1] |

| pKa (Conjugate Acid) | 5.25 | 3.35 ± 0.1 | Drastically reduced basicity due to the |

| C4 Electron Density | Low | Very Low | The C4 position is the "electronic sink" of the ring, activated for nucleophilic attack. |

The Activation Vector

In 4-bromopyridine, the nitrogen atom withdraws electron density from the ortho (C2/C6) and para (C4) positions. The bromine at C4, while technically an electron donor by resonance (

Key Mechanistic Consequence: The C4-Br bond is highly polarized, but unlike in bromobenzene, the carbon is significantly more electropositive. This lowers the activation energy for nucleophilic attack, making

Part 2: Reactivity Profile & Mechanisms[2]

Nucleophilic Aromatic Substitution ( )

The defining reaction of 4-bromopyridine is its facile displacement by nucleophiles (amines, alkoxides, thiols).

-

Mechanism: Addition-Elimination.[1]

-

The Driving Force: The formation of the Meisenheimer complex is energetically favorable because the negative charge can be delocalized onto the electronegative nitrogen atom. This is a specific feature of C2 and C4 substitutions that is absent in C3 substitutions.

Visualization: The Meisenheimer Stabilization

Figure 1: The

Metal-Catalyzed Cross-Coupling (The Poisoning Trap)

While 4-bromopyridine is an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, the pyridine nitrogen presents a "poisoning" risk.[1]

-

The Problem: The lone pair on the pyridine nitrogen can coordinate to the active Pd(0) species, forming a stable, unreactive complex (Pd-N adduct). This removes the catalyst from the cycle before oxidative addition can occur.

-

The Solution:

-

Steric Bulk: Use bulky phosphine ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination while permitting oxidative addition at the C-Br bond.[1]

-

Lewis Acid Additives: Pre-complexing the nitrogen with a Lewis acid can shield the catalyst, though this may alter the electronics of the C-Br bond.

-

The "Halogen Dance" (Lithiation Risks)

Attempting to functionalize 4-bromopyridine via standard lithiation (e.g., n-BuLi at -78°C) is fraught with risk due to the Halogen Dance .[1]

-

Mechanism:

-

Kinetic Deprotonation: Lithiation occurs at C3 (ortho to Br) due to the inductive acidification by Br.

-

Isomerization: The 3-lithio-4-bromo intermediate is unstable.[1] It attacks a non-lithiated molecule of 4-bromopyridine, transferring the bromine.[1]

-

Result: A scrambling of products, yielding mixtures of 3,4-dibromopyridine, 3-bromopyridine, and polymerized material.[1]

-

Visualization: The Halogen Dance Cycle

Figure 2: The Halogen Dance mechanism showing the instability of the 3-lithio intermediate leading to product scrambling.

Part 3: Validated Experimental Protocols

Protocol: Robust Suzuki-Miyaura Coupling

Designed to overcome catalyst poisoning.[1]

Reagents:

-

Substrate: 4-Bromopyridine HCl (Free base in situ).[1]

-

Boronic Acid: Arylboronic acid (1.2 equiv).[2]

-

Catalyst:

(2 mol%) + XPhos (4 mol%). -

Base:

(3.0 equiv).[2]

Step-by-Step:

-

Degassing: Charge a reaction vial with 4-bromopyridine, boronic acid,

, and XPhos. Seal and purge with Argon for 5 minutes. -

Catalyst Addition: Add

rapidly under positive Argon pressure. -

Solvent: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4-12 hours. The bulky XPhos ligand prevents the pyridine nitrogen from shutting down the Pd cycle.

-

Workup: Dilute with EtOAc, wash with brine. Note: 4-arylpyridines can be polar; ensure aqueous phase pH is >10 to prevent protonation and loss of product during extraction.[1]

Protocol: C4-Selective Amination ( )

Leveraging the electronic activation of C4.[1]

Reagents:

-

Nucleophile: Primary or Secondary Amine (1.5 equiv).

-

Base:

(2.0 equiv) or DIPEA (for solubility). -

Solvent: DMSO or NMP (Polar aprotic solvents accelerate

).

Step-by-Step:

-

Dissolution: Dissolve 4-bromopyridine in DMSO (0.5 M).

-

Addition: Add the amine and base.

-

Heating: Heat to 90-110°C. Monitoring by LCMS is crucial as reaction times vary based on amine nucleophilicity.

-

Purification: Pour into water. If the product precipitates, filter. If not, extract with DCM.

-

Technical Note: If the amine is volatile, use a sealed tube.

-

Part 4: Comparative Data Summary

| Parameter | 4-Bromopyridine | 3-Bromopyridine | 2-Bromopyridine |

| High (Activated) | Low (Deactivated) | High (Activated) | |

| Lithiation Stability | Poor (Halogen Dance risk) | Moderate (C4 lithiation possible) | Good (C3 lithiation stable) |

| Pd-Catalyst Poisoning | High (Sterically accessible N) | High | High |

| pKa | ~3.35 | ~2.84 | ~0.7 |

References

-

Stenutz, R. (2025). 4-Bromopyridine: Dipole moment and molecular structure. Stenutz.eu. Link

-

PubChem. (2025).[3] 4-Bromopyridine Compound Summary (CID 14268).[1][3] National Center for Biotechnology Information. Link

-

Schnürch, M., et al. (2007). Halogen Dance Reactions on Heterocycles. Journal of the Chemical Society, via IUPAC/Wikipedia. Link

-

ChemPros Community. (2025). Optimization of Suzuki Couplings with Pyridines. Reddit/ChemPros. Link

-

Battilocchio, C., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Chemistry - A European Journal.[1] Link

Sources

Methodological & Application

Protocol for nucleophilic substitution of chloromethyl groups on pyridine

Application Note: Strategic Nucleophilic Substitution of Chloromethyl Pyridines

Abstract

The chloromethyl pyridine moiety (picolyl chloride) is a privileged scaffold in medicinal chemistry, serving as a critical linker in ligands for metalloenzymes, PET radiotracers, and kinase inhibitors. However, its utility is often compromised by the inherent instability of the free base, which undergoes rapid self-quaternization (polymerization) upon neutralization. This guide provides a rigorous protocol for the nucleophilic substitution of chloromethyl pyridines, emphasizing in situ neutralization techniques that bypass the isolation of the unstable free base, thereby maximizing yield and safety.[1]

The Chemoselectivity Challenge

The primary failure mode in picolyl chloride substitutions is not the lack of reactivity, but rather competitive self-destruction .[1]

-

The Trap: The pyridine nitrogen is nucleophilic.[1][2] In the free base form, the pyridine nitrogen of Molecule A attacks the electrophilic methylene carbon of Molecule B.[1]

-

The Result: Formation of insoluble, tar-like pyridinium quaternary salts (often red/orange for the 2-isomer due to conjugation).[1]

-

The Solution: Maintain the starting material as the inactive Hydrochloride (HCl) salt until the exact moment of reaction with the target nucleophile.[1]

Mechanistic Pathway & Failure Modes[2]

Figure 1: Kinetic competition between desired substitution (Path A) and self-destruction (Path B).[1] Path B is accelerated by high concentration and absence of a trapping nucleophile.[1]

Critical Handling Parameters

To ensure reproducibility, the following parameters must be controlled.

Table 1: Solvent and Base Compatibility Matrix

| Parameter | Recommendation | Rationale |

| Starting Material | HCl Salt ONLY | The free base is volatile, vesicant, and unstable.[1] Never store the free base.[1] |

| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents support |

| Base | Inorganic bases allow for a heterogeneous "slow release" of the free base, keeping its concentration low relative to the nucleophile.[1] | |

| Stoichiometry | 3.0 - 4.0 eq. Base | You must neutralize the HCl salt (1 eq) AND scavenge the HCl produced during substitution (1 eq).[1] Excess ensures complete reaction.[1] |

| Temperature | 0°C | Start cold to suppress polymerization during initial mixing. Heat only if TLC shows stalled conversion.[1] |

Standardized Protocols

Protocol A: Heterogeneous In Situ Neutralization (Recommended)

Best for: Amines, Thiols, and stable Carbon nucleophiles.

Reagents:

-

Chloromethyl pyridine HCl salt (1.0 equiv)[1]

-

Nucleophile (1.1 – 1.2 equiv)[1]

-

Potassium Carbonate (

), anhydrous, powdered (3.0 equiv) -

Acetonitrile (ACN), anhydrous (0.2 M concentration relative to pyridine)

Workflow:

-

Nucleophile Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Nucleophile and

in ACN. Stir at Room Temperature (RT) for 15 minutes.-

Why? This creates a basic environment ready to trap the pyridine immediately upon generation.[1]

-

-

Electrophile Addition: Add the Chloromethyl pyridine HCl salt as a solid in a single portion.

-

Note: Do not pre-dissolve the salt in a separate vial with base; it will degrade before addition.[1]

-

-

Reaction: Stir vigorously. The reaction is often slightly exothermic.[1]

-

Optimization: If conversion is <50% after 2 hours, heat to 50°C.

-

Warning: Do not exceed 80°C; this accelerates decomposition.[1]

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[1]

Protocol B: Biphasic Interfacial Substitution

Best for: Large scale (>10g) or highly reactive nucleophiles where heat management is critical.

Reagents:

-

Chloromethyl pyridine HCl salt (1.0 equiv)[1]

-

Dichloromethane (DCM)[1]

-

NaOH (10% aqueous solution)[1]

-

Phase Transfer Catalyst (TBAB, 5 mol%) - Optional

Workflow:

-

Dissolve the nucleophile in DCM.[1]

-

Add the Chloromethyl pyridine HCl salt (suspension in DCM).

-

Cool to 0°C.

-

Add the NaOH solution dropwise with vigorous stirring.

-

The free base is generated at the interface and immediately extracted into the DCM layer where it reacts with the nucleophile.[1]

-

Self-Validation: If the DCM layer turns dark red/black, the addition of base was too fast, or stirring was insufficient (localized high concentration of free base).

Troubleshooting & Quality Control

Visual Indicators of Failure

-

Red/Orange Coloration: Specific to 2-(chloromethyl)pyridine.[1][5] Indicates formation of the dimeric quaternary salt (5,11-dihydrodipyrido[1,2-a:1',2'-d]pyrazinium dichloride) [1].[1][5]

-

Black Tar: General polymerization (polypyridiniums).[1]

NMR Validation (1H NMR in )

-

Starting Material: The methylene (

) protons of the chloromethyl group typically appear around 4.7 – 4.9 ppm .[1] -

Product: Upon successful substitution with an amine or thiol, this peak shifts upfield significantly to 3.5 – 4.0 ppm .[1]

-

Diagnostic: If you see a new set of broad peaks in the aromatic region (8.5 - 9.5 ppm) and the

signal has shifted downfield (>5.5 ppm), you have formed a pyridinium salt (quaternization failure).[1]

Safety & Toxicology (E-E-A-T)

WARNING: Chloromethyl pyridines are structural analogs of nitrogen mustards .[1] They are potent alkylating agents and must be treated as vesicants (blistering agents).[1]

-

Inhalation Hazard: The dust of the HCl salt is highly irritating to the respiratory tract [2].[1] Use a fume hood.[1]

-

Skin Contact: Solutions of the free base can penetrate gloves.[1] Double-gloving with nitrile is recommended.[1] If spilled on skin, wash with a dilute acetic acid solution (to protonate the pyridine) followed by soap and water.

-

Decontamination: Quench all glassware and spills with a 10% solution of aqueous ammonia or ethanolamine before removing from the hood.[1] This converts the residue to the harmless amine.[1]

Experimental Decision Tree

Figure 2: Decision tree for selecting the appropriate substitution protocol based on nucleophile sensitivity.

References

-

Ash, M. L., & Pews, R. G. (1981).[5][6] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[1][5][6] Journal of Heterocyclic Chemistry, 18(5), 939–940. [1]

-

Fisher Scientific.[1] (2021).[1][6] Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. [1]

-

BenchChem.[1][7] (n.d.). Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. [1]

-

Pappalardo, S., & Ferguson, G. (1996). Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride.[1] The Journal of Organic Chemistry, 61(7), 2407–2412. [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Precision Synthesis of Pyridine-Based Supramolecular Polymers

Abstract & Strategic Overview

This guide details the synthesis and characterization of pyridine-based supramolecular polymers, focusing on two distinct mechanistic classes: Metallosupramolecular Polymers (MSPs) and Hydrogen-Bonded Supramolecular Networks .

Unlike covalent polymers, these materials rely on directional, reversible non-covalent interactions.[1][2] The pyridine moiety acts as the critical "molecular hook," utilizing its nitrogen lone pair to function either as a ligand for metal coordination (dative bonding) or as a proton acceptor in hydrogen bonding.

Why this matters for Drug Development: The dynamic nature of these bonds allows for:

-

Stimuli-Responsiveness: Disassembly under specific pH or competitive ligand environments (e.g., releasing a payload in the acidic tumor microenvironment).

-

Self-Healing: Spontaneous repair of structural integrity, extending the lifespan of hydrogel depots.

Design Principles: The Pyridine Advantage

The pyridine ring is the fundamental recognition unit. Its efficacy is dictated by the electron density at the nitrogen atom.

-

Basicity: The

hybridized nitrogen has a lone pair orthogonal to the -

Tunability: Substituents at the para (4-) position significantly influence binding strength (

). Electron-donating groups (e.g., alkoxy) enhance basicity, strengthening the supramolecular bond.

Mechanistic Pathway Diagram

Figure 1: General workflow for transforming pyridine precursors into functional supramolecular networks via metal coordination or hydrogen bonding.[3][4][5]

Protocol A: Metallosupramolecular Polymers (Zn-Terpyridine System)

This protocol describes the synthesis of a telechelic poly(ethylene glycol) (PEG) end-capped with terpyridine ligands, followed by coordination with Zinc(II). This system is the "gold standard" for creating stimuli-responsive hydrogels.

Mechanism:

Materials

-

Backbone: Poly(ethylene glycol) diol (

g/mol ). -

Ligand Precursor: 4'-Chloro-2,2':6',2''-terpyridine (Cl-tpy).

-

Base: Potassium hydroxide (powdered).

-

Solvent: Dry DMSO (reaction) and Dichloromethane (extraction).

-

Metal Salt: Zinc(II) Nitrate hexahydrate or Zinc(II) Acetate.

Ligand Functionalization (Step-by-Step)

-

Activation: In a flame-dried flask under

, dissolve PEG-diol (1 eq.) in dry DMSO (10 mL/g polymer). Add powdered KOH (4 eq.) and stir at 60°C for 1 hour to generate the alkoxide. -

Coupling: Add 4'-Chloro-terpyridine (2.5 eq.) to the mixture.

-

Reaction: Stir at 60°C for 48 hours. Note: The color typically changes to a dark brown/red due to base-induced charge transfer, but this will clear upon workup.

-

Quenching: Cool to room temperature (RT) and add excess water.

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

). -

Washing: Wash the combined organic layers with brine to remove residual DMSO and unreacted terpyridine.

-

Precipitation: Concentrate the DCM to ~10 mL and precipitate into cold diethyl ether. Filter and dry under vacuum.

-

Yield Target: >85%.[5]

-

Validation:

H NMR (CDCl

-

Supramolecular Polymerization (The Metal Addition)

Critical Parameter: Stoichiometry is paramount. A 1:1 ratio of Terpyridine:Zn

-

Stock Solutions: Prepare a 10 mM solution of Tpy-PEG-Tpy in Methanol/CHCl

(1:1). Prepare a 10 mM solution of Zn(NO -

Titration: Slowly add the Zn solution to the polymer solution while stirring.

-

Observation:

-

0.0 – 0.5 eq Zn

: Viscosity increases slightly. -

0.5 eq Zn

(Stoichiometric point): Viscosity spikes dramatically. If concentration is above critical gelation concentration (

-

-

Equilibration: Allow the mixture to equilibrate for 12 hours.

Protocol B: Hydrogen-Bonded Crosslinking

This method utilizes the interaction between the pyridine ring and carboxylic acids.[6][7] It is simpler but more sensitive to solvent polarity.

System: Poly(4-vinylpyridine) (P4VP) + Sebacic Acid (Linker).

Protocol

-

Dissolution: Dissolve P4VP (

g/mol ) in Pyridine or Methanol (10 wt%). -

Linker Addition: Dissolve Sebacic Acid (HOOC-(CH

) -

Mixing: Add the acid solution to the P4VP solution.

-

Ratio: Calculate 0.1 to 0.5 molar equivalents of acid groups relative to pyridine units.

-

-

Film Casting: Pour the mixture into a Teflon mold and evaporate the solvent slowly at 40°C.

-

Annealing: Anneal the film at 80°C (above the

of the supramolecular blend) to maximize H-bond ordering.

Characterization & Validation

UV-Vis Titration (The "Isosbestic" Check)

For metallosupramolecular systems, UV-Vis is the primary validation tool for complex formation.

-

Experiment: Titrate Zn

into a dilute solution ( -

Result: You will see the disappearance of the free ligand band (

nm) and the emergence of the Metal-Ligand Charge Transfer (MLCT) or complex bands ( -

Success Criteria: Sharp isosbestic points indicate a clean transition between two species (free ligand

complex) without side reactions.

Viscometry (The Polymerization Proof)

Since supramolecular polymers change molecular weight (

| Parameter | Free Polymer (Precursor) | Supramolecular Polymer | Note |

| Specific Viscosity ( | Low, linear scaling with conc. | Non-linear, exponential rise | Indicates formation of large aggregates/chains. |

| Slope (log | ~1.0 (Dilute regime) | > 3.0 (Above | Confirms entanglement of supramolecular chains. |

| Shear Response | Newtonian (mostly) | Shear-thinning | Physical bonds break under shear and reform at rest. |

Characterization Logic Diagram

Figure 2: Decision tree for validating the formation of supramolecular species.

Troubleshooting & Expert Insights

The "Oligomer Trap" (Stoichiometry)

In metallosupramolecular systems, adding excess metal is fatal to the polymer chain.

-

Scenario: You add 1.0 eq of Zn

per terpyridine unit. -

Result: Every terpyridine grabs its own metal ion. You form charged chain ends (Mono-complexes) rather than bridges (Bis-complexes). The viscosity drops instantly.

-

Fix: Always titrate carefully. Stop exactly at 0.5 eq of metal per ligand.

Solvent Competition (H-Bonding)

For Protocol B (Pyridine-Acid), avoid solvents that are strong H-bond acceptors (like DMSO) if you want high mechanical strength, as they compete with the pyridine.

-

Recommendation: Use Chloroform or Dichloromethane for casting. Use DMSO only if thermal annealing is planned to drive off the solvent and establish polymer-polymer bonds.

Kinetic Trapping

Supramolecular polymers can get "stuck" in local thermodynamic minima.

-

Insight: If your gel looks heterogeneous or "chunky," heat it above the dissociation temperature (

) of the complex (e.g., >60°C for H-bonds, >100°C for some metal complexes) and cool slowly. This anneals defects.

References

-

Lehn, J. M. (1990). Perspectives in Supramolecular Chemistry—From Molecular Recognition towards Molecular Information Processing and Self-Organization. Angewandte Chemie International Edition. Link

-

Schubert, U. S., & Eschbaumer, C. (2002). 2,2′:6′,2″-Terpyridines: From functional monomers to macromolecular structures.[8] Angewandte Chemie International Edition. Link

-

Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes.[4][9] Chemical Society Reviews.[5][10] Link

-

Folmer, B. J. B., Sijbesma, R. P., Versteegen, R. M., van der Rijt, J. A. J., & Meijer, E. W. (2000). Supramolecular Polymer Materials: Chain Extension of Telechelic Polymers Using a Reactive Hydrogen-Bonding Synthon. Advanced Materials.[11] Link

-

Yang, L., et al. (2015). Supramolecular Polymers: Historical Development, Preparation, Characterization, and Functions.[12] Chemical Reviews.[12] Link

Sources

- 1. Supramolecular Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Highly ordered supramolecular structure built from poly(4-(4-vinylphenylpyridine)) and 1,1′-ferrocenedicarboxylic acid via hydrogen bonding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pathway control in metallosupramolecular polymerization of a monoalkynylplatinum(ii) terpyridine complex through competitive complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benicewiczgroup.com [benicewiczgroup.com]

- 7. "Bipyridine Ligand Synthesis for Supramolecular Polymers" by Andrew D. Gould [via.library.depaul.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Protocols for Converting Chloromethyl Pyridines to Aldehydes

Executive Summary & Strategic Context

The conversion of chloromethyl groups to aldehydes in pyridine derivatives (picolinaldehydes) is a pivotal transformation in the synthesis of antiretroviral drugs, agrochemicals, and complex ligands. While theoretically simple, this transformation is complicated by the inherent instability of chloromethyl pyridines .

Critical Expert Insight: Unlike benzyl chlorides, chloromethyl pyridines (especially the 2- and 4-isomers) are highly prone to self-quaternization (polymerization) when generated as the free base. They rapidly turn from colorless liquids to red/pink viscous tars at room temperature.

-

Operational Rule: Always store the starting material as the hydrochloride salt.

-

Process Implication: Protocols must either tolerate the salt form or generate the free base in situ immediately prior to oxidation.

This guide details three validated methodologies to achieve the Pyridine-CH₂Cl

Decision Matrix & Workflow

The following logic gate assists in selecting the optimal synthetic route based on substrate sensitivity and available equipment.

Figure 1: Strategic decision tree for selecting the oxidation methodology based on substrate constraints and process requirements.

Method A: The Sommelet Reaction (Gold Standard)

The Sommelet reaction remains the most reliable "one-pot" method for converting halomethyl heterocycles to aldehydes. It utilizes hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed.[1]

Mechanism of Action

The reaction proceeds via the formation of a hexaminium salt.[1][2][3] Under acidic reflux (Sommelet conditions), this salt undergoes a hydride transfer to form an imine species, which hydrolyzes to release the aldehyde and ammonia/methylamine.

Detailed Protocol

Target: 2-Pyridinecarboxaldehyde (Picolinaldehyde) Scale: 50 mmol basis

Reagents:

-

2-(Chloromethyl)pyridine HCl salt (8.2 g, 50 mmol)

-

Hexamethylenetetramine (HMTA) (7.7 g, 55 mmol)

-

Solvent A: 50% Aqueous Acetic Acid (100 mL) OR Ethanol/Water (1:1)

-

pH Adjuster: Conc. HCl

Step-by-Step Procedure:

-

Salt Formation: In a 250 mL round-bottom flask, dissolve the HMTA in 40 mL of Ethanol. Add the 2-(chloromethyl)pyridine HCl.[4]

-

Reflux 1: Heat the mixture to mild reflux for 2–4 hours. A white precipitate (the hexaminium salt) may form.

-

Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of the starting chloride.

-

-

Solvent Swap (Optional but Recommended): If high purity is required, cool and filter the hexaminium salt. Wash with cold ethanol. If "one-pot" is desired, proceed to step 4 directly by adding water.

-

Hydrolysis: Resuspend the salt (or the reaction mixture) in 50% aqueous acetic acid (100 mL).

-

Reflux 2: Reflux the aqueous mixture for 2–3 hours. Formaldehyde is generated (ensure ventilation).

-

Workup:

-

Cool to room temperature.[5]

-

Add conc. HCl to adjust pH to ~3–4 (facilitates hydrolysis of stubborn imines). Stir for 15 mins.

-

Neutralize carefully with solid Na₂CO₃ to pH 7–8.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

-

Purification: Vacuum distillation is preferred for pyridine aldehydes due to their volatility and tendency to oxidize in air.

Yield Expectation: 60–75%

Method B: The Kornblum Oxidation (The Alternative)[6]

This method utilizes Dimethyl Sulfoxide (DMSO) as the oxidant.[6][7][8] It is effective but generates Dimethyl Sulfide (DMS), a foul-smelling byproduct.

Mechanism

DMSO acts as a nucleophile, displacing the chloride to form an alkoxysulfonium salt.[6] A base (NaHCO₃) abstracts a proton, leading to the elimination of DMS and formation of the carbonyl.

Detailed Protocol

Reagents:

-

2-(Chloromethyl)pyridine HCl (50 mmol)

-

DMSO (Reagent Grade, dry) (80 mL)

-

Sodium Bicarbonate (NaHCO₃) (150 mmol)

Step-by-Step Procedure:

-

Preparation: Dissolve the chloromethyl pyridine salt in DMSO in a flask equipped with a reflux condenser and a bleach trap (to neutralize DMS odors).

-

Base Addition: Add solid NaHCO₃. The excess base is crucial to neutralize the HCl from the starting material and facilitate the elimination step.

-

Oxidation: Heat the mixture to 100–110°C.

-

Safety Alert: Do not exceed 140°C. Halides in DMSO can decompose violently at high temperatures [1].

-

-

Monitoring: Reaction is typically fast (30–60 mins). Monitor by TLC.[9]

-

Workup:

-

Cool rapidly to room temperature.

-

Pour into 300 mL of ice water/brine.

-

Extract immediately with Ethyl Acetate or Ether (DMSO is difficult to remove; copious water washes are necessary).

-

Wash organic phase with water (5x) to remove DMSO.

-

-

Purification: Flash chromatography or Distillation.

Yield Expectation: 55–70%

Method C: Two-Step Hydrolysis & TEMPO Oxidation (High Purity)

For pharmaceutical applications requiring high purity and no trace sulfur/amine contaminants, a two-step route is preferred.

Workflow

-

Hydrolysis: Pyridine-CH₂Cl

Pyridine-CH₂OH (2-Pyridylmethanol). -

Anelli Oxidation: Pyridine-CH₂OH

Pyridine-CHO using TEMPO/NaOCl.

Protocol Summary

-

Hydrolysis: Reflux chloromethyl pyridine in water with 2 equivalents of Sodium Acetate or K₂CO₃ for 4 hours. Extract with DCM to isolate the alcohol (Yield >90%).

-

Oxidation:

Comparative Data Analysis

| Feature | Sommelet (Method A) | Kornblum (Method B) | Hydrolysis/TEMPO (Method C) |

| Reagent Cost | Low | Low | Medium (TEMPO) |

| Odor/Safety | Formaldehyde evolution | Severe Stench (DMS) | Mild (Bleach) |

| Reaction Time | Long (4-8 hrs) | Short (1 hr) | Medium (2 steps) |

| Purity Profile | Moderate (Amine byproducts) | Moderate (Sulfur traces) | High |

| Substrate Scope | Robust for most pyridines | Fails if steric hindrance is high | Universal |

Troubleshooting & Self-Validation

-

Issue: Low Yield in Sommelet.

-

Cause: Incomplete hydrolysis of the hexaminium salt.

-

Fix: Increase the reflux time in the acidic phase (Step 5). Ensure pH is lowered to 3 before final neutralization.

-

-

Issue: Product Polymerization.

-

Cause: Pyridine aldehydes are unstable neat.

-

Fix: Store under Nitrogen at -20°C. If possible, trap immediately as an acetal or react in the next step.

-

-

Issue: "Pink" Starting Material.

-

Cause: The free base of chloromethyl pyridine has self-reacted.

-

Fix: Recrystallize the HCl salt from Ethanol/Ether before use. Do not use colored starting material.

-

References

-

Kornblum, N., et al. (1959).[6][11] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[6][11] Journal of the American Chemical Society.[11][12]

-

Angyal, S. J. (2011). "The Sommelet Reaction."[2][3][13][14] Organic Reactions.[2][5][7][8][9][10][11][12][13] (Classic Review).

-

Patent CN101906068A. (2010). "Preparation method of 2-pyridine carboxaldehyde." (Describes the Hydrolysis/Oxidation route).

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Sommelet Reaction." Springer.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. grokipedia.com [grokipedia.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine

Technical Support Center: Synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2602 Status: Open Assigned Scientist: Senior Application Specialist[1]

Executive Summary

The synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine is a critical bottleneck in the preparation of macrocyclic chelators and functionalized ligands.[1] Users frequently report low yields (<30%) and difficult purification when attempting direct radical halogenation of 4-bromo-2,6-lutidine.[1]

The Solution: To achieve high yields (>75%) and purity, you must abandon direct radical chlorination in favor of the Reductive Functionalization Route .[1] This guide details the optimization of this pathway, specifically focusing on the reduction of the diester intermediate and the subsequent chlorination.

Module 1: Strategic Route Selection

Q: I am using NCS/CCl4 to chlorinate 4-bromo-2,6-lutidine, but my product is an inseparable mixture. Why?

A: Radical halogenation on methyl-substituted pyridines is statistically governed. You are likely generating a mixture of mono-, bis-, and tris-chlorinated products.[1] Because the polarity differences between these species are minimal, silica chromatography is often ineffective.[1]

Recommendation: Switch to the Ester

Figure 1: Comparison of Synthetic Pathways.[1] Route A (Red) leads to mixtures, while the recommended Route B (Green/Blue) ensures structural fidelity.[1]

Module 2: The Critical Reduction Step

Q: During the reduction of dimethyl 4-bromopyridine-2,6-dicarboxylate, I observe debromination (loss of the 4-Br). How do I prevent this?

A: This is a common failure mode.[1][2] The pyridine ring is electron-deficient, making the C-Br bond susceptible to hydride displacement, especially if using aggressive reducing agents like LiAlH4 or refluxing temperatures.[1]

Protocol Optimization: Use Sodium Borohydride (NaBH4) with Calcium Chloride (CaCl2) in Ethanol. The addition of CaCl2 activates the borohydride (forming a transient Ca(BH4)2 species) allowing the reduction to proceed at lower temperatures (0°C to RT), preserving the aromatic bromide.[1]

Optimized Protocol (Step-by-Step):

-

Dissolution: Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute EtOH (0.1 M concentration).

-

Activation: Add CaCl2 (4.0 eq) and stir at 0°C for 15 minutes.

-

Reduction: Add NaBH4 (6.0 eq) portion-wise over 30 minutes. Do not dump it all at once; exotherm control is key.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc).[1][3][4]

-

Quench: Cool to 0°C. Add saturated NH4Cl solution slowly.

-

Workup: Evaporate EtOH. Extract aqueous residue with EtOAc.[1]

Data: Reducing Agent Comparison

| Reagent | Solvent | Temp | Yield (Diol) | 4-Br Integrity |

| LiAlH4 | THF | Reflux | <40% | Poor (Debromination) |

| NaBH4 (Solo) | MeOH | Reflux | 55% | Moderate |

| NaBH4 + CaCl2 | EtOH | 0°C | 92% | Excellent |

Module 3: Chlorination & Isolation

Q: My product decomposes on the silica column, or I get low recovery after SOCl2 treatment. What is happening?

A: Two issues are likely at play:

-

Hydrolysis: Benzylic chlorides on pyridine rings are highly reactive.[1] If your silica is acidic or if there is moisture, the chloride reverts to the alcohol.[1]

-

Salt Formation: The product is a pyridine base.[1] In the presence of HCl (byproduct of SOCl2), it forms a hydrochloride salt which is insoluble in organic solvents like DCM, leading to yield loss during extraction.[1]

Troubleshooting Guide:

-